butyl 4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}benzoate
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Overview
Description
BUTYL 4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a 3,5-dichloro-2-hydroxyphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 4-aminobenzoic acid under acidic or basic conditions to form the Schiff base intermediate.
Esterification: The Schiff base intermediate is then esterified with butanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base moiety can be reduced to form the corresponding amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits potential antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: Due to the presence of the phenolic hydroxyl group, it can act as an antioxidant, scavenging free radicals.
Industry:
Dye and Pigment Industry: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceutical Industry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of BUTYL 4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Mechanism: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
- Methyl 4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]benzoate
- Ethyl 4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]benzoate
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the benzoate moiety (butyl, methyl, or ethyl).
- Chemical Properties: The length and branching of the ester group can influence the compound’s solubility, reactivity, and overall stability.
- Biological Activity: Variations in the ester group can affect the compound’s ability to interact with biological targets, potentially altering its efficacy and potency.
Properties
Molecular Formula |
C18H17Cl2NO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
butyl 4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-3-8-24-18(23)12-4-6-15(7-5-12)21-11-13-9-14(19)10-16(20)17(13)22/h4-7,9-11,22H,2-3,8H2,1H3 |
InChI Key |
ARIAUNGHDMQYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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